2-Fluorobenzo[d]oxazol-4-amine
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Overview
Description
2-Fluorobenzo[d]oxazol-4-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobenzo[d]oxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluoroaniline with cyanogen bromide, followed by cyclization in the presence of a base. Another method involves the use of 2-fluorophenyl isocyanate, which undergoes cyclization with hydroxylamine to form the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzo[d]oxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Fluorobenzo[d]oxazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-Fluorobenzo[d]oxazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit quorum sensing in bacteria, thereby reducing their virulence and ability to form biofilms . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzo[d]thiazol-4-amine: Similar structure but contains sulfur instead of oxygen.
2-Fluorobenzo[d]imidazol-4-amine: Contains an imidazole ring instead of an oxazole ring.
4-Fluorobenzo[d]oxazol-2-amine: Similar structure but with different substitution pattern
Uniqueness
2-Fluorobenzo[d]oxazol-4-amine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The oxazole ring provides a versatile scaffold for further functionalization, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H5FN2O |
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Molecular Weight |
152.13 g/mol |
IUPAC Name |
2-fluoro-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C7H5FN2O/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H,9H2 |
InChI Key |
FHXVPLWGDAHNHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)F)N |
Origin of Product |
United States |
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